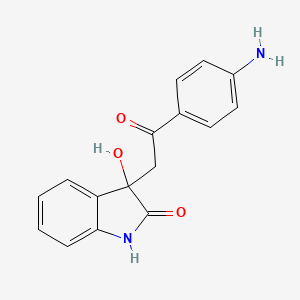

3-(2-(4-Aminophenyl)-2-oxoethyl)-3-hydroxyindolin-2-one

Description

Properties

IUPAC Name |

3-[2-(4-aminophenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c17-11-7-5-10(6-8-11)14(19)9-16(21)12-3-1-2-4-13(12)18-15(16)20/h1-8,21H,9,17H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRYAJUTOBAFDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)C3=CC=C(C=C3)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Aminophenyl)-2-oxoethyl)-3-hydroxyindolin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzaldehyde with isatin in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield. Solvents such as ethanol or methanol are frequently used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity levels. The use of automated systems and advanced catalysts can further enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Aminophenyl)-2-oxoethyl)-3-hydroxyindolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions include various substituted indolinone derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

Anticancer Activity

One of the most notable applications of 3-(2-(4-Aminophenyl)-2-oxoethyl)-3-hydroxyindolin-2-one is its potential as an anticancer agent. Studies have demonstrated its efficacy against various cancer cell lines, showcasing its ability to inhibit cell proliferation.

- Mechanism of Action : The compound exhibits antimitotic activity, which disrupts the normal cell cycle, leading to apoptosis in cancer cells. It has been evaluated through the National Cancer Institute's Developmental Therapeutic Program, revealing a mean growth inhibition (GI50) value of approximately 15.72 μM against human tumor cells .

- Case Study : In a comparative study involving multiple derivatives of indolin-2-one, it was observed that modifications to the phenyl ring significantly influenced the compound's antiproliferative effects. For instance, a derivative with a para-methoxy substitution showed enhanced activity with a GI50 value of 0.9 μM in specific cancer cell lines .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound.

- SAR Insights : Research indicates that substituents on the indoline ring can dramatically alter biological activity. For example, electron-withdrawing groups at specific positions on the phenyl ring resulted in decreased activity, while certain substitutions maintained or enhanced potency against targeted cancer types .

- Data Table : Below is a summary of various derivatives and their corresponding GI50 values:

| Compound Derivative | GI50 (μM) | Activity Description |

|---|---|---|

| This compound | 15.72 | Moderate antiproliferative activity |

| 4-Methoxy derivative | 0.9 | Enhanced activity against TC32 cells |

| 4-Fluoromethyl derivative | >10 | Loss of selective inhibition |

| 4-Isopropyl substitution | N/A | Complete loss of activity |

Synthesis and Green Chemistry

The synthesis of this compound has been explored using environmentally friendly methods.

- Eco-Friendly Synthesis : Recent advancements have led to the development of synthetic routes that utilize water as a solvent, minimizing environmental impact while achieving high yields . This approach aligns with green chemistry principles, promoting sustainability in pharmaceutical manufacturing.

Broader Therapeutic Potential

Beyond oncology, there is emerging interest in the use of this compound for other therapeutic applications.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, making them candidates for further exploration in treating infections .

- Neuroprotective Effects : Some research indicates potential neuroprotective properties, warranting investigation into its role in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-(2-(4-Aminophenyl)-2-oxoethyl)-3-hydroxyindolin-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural analogs of 3-(2-(4-Aminophenyl)-2-oxoethyl)-3-hydroxyindolin-2-one differ primarily in substituents on the phenyl ring or modifications to the indolinone core. Key examples include:

Key Observations :

- Electron-withdrawing vs. electron-donating groups : Chlorine substituents (e.g., 4-Cl in ) reduce antiproliferative activity compared to methoxy groups (4-OCH₃), which enhance activity by 22-fold (GI₅₀ = 0.9 μM vs. 20 μM) .

- Hydrogen bonding : Crystallographic studies of analogs like 1-benzyl-3-(2-(4-methoxyphenyl)-2-oxoethyl)-3-hydroxyindolin-2-one reveal intermolecular O–H⋯O hydrogen bonds, stabilizing the solid-state structure and possibly influencing solubility .

Comparison with analogs :

- 3-(4-Chlorophenyl)-3-hydroxyindolin-2-one (): Synthesized using chlorophenylmagnesium bromide, yielding a simpler structure without the oxoethyl side chain.

- Compound 2 (): Methoxy substitution is introduced via a modified Claisen-Schmidt condensation, highlighting the role of electron-donating groups in enhancing reactivity.

Physicochemical Properties

Key trends :

- Methoxy groups : Increase solubility but may reduce crystallinity due to steric effects .

Biological Activity

3-(2-(4-Aminophenyl)-2-oxoethyl)-3-hydroxyindolin-2-one, also known by its CAS number 332019-04-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antitumor effects and potential mechanisms of action.

Chemical Structure and Synthesis

The compound features a complex structure characterized by an indolinone core with a hydroxy group and a 4-aminophenyl substituent. Its molecular formula is with a molecular weight of approximately 282.29 g/mol. The synthesis of this compound involves several steps, including the formation of the indolinone core followed by the introduction of the 4-aminophenyl group through nucleophilic substitution reactions.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity across various cancer cell lines. A study reported that this compound showed moderate to high antitumor activity with IC50 values ranging from 0.68 to 35.60 µM , compared to Imatinib as a reference standard .

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Reference Standard |

|---|---|---|

| TC32 (Ewing Sarcoma) | 20 | Imatinib |

| PANC1 (Pancreatic) | Varies | Imatinib |

| Other Cancer Lines | 0.68 - 35.60 | Imatinib |

The mechanism underlying the antitumor activity of this compound may involve inhibition of key signaling pathways associated with cancer cell proliferation and survival. The structural features suggest potential interactions with specific proteins involved in these pathways, although detailed mechanistic studies are still required.

Structure-Activity Relationship (SAR)

Studies have investigated the structure-activity relationship of similar compounds within the indolinone class. For instance, modifications at various positions on the phenyl ring have shown to significantly alter biological activity, indicating that both steric and electronic factors play crucial roles in determining potency .

Table 2: Structure-Activity Relationships

| Compound Variant | Substituent | Biological Activity |

|---|---|---|

| 4-Methoxy variant | -OCH3 | Increased activity |

| 4-Fluoromethyl variant | -CF3 | Decreased activity |

| Bulky phenyl variant | -C6H5 | Loss of activity |

Case Studies

Several case studies have documented the biological effects of this compound in vitro and in vivo:

- Ewing Sarcoma Models : In vitro studies demonstrated that the compound effectively inhibited cell growth in Ewing sarcoma models, with specific attention to its selectivity for tumor cells over normal cells.

- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins, suggesting it may act as a competitive inhibitor in certain enzymatic pathways related to tumor growth.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-(4-Aminophenyl)-2-oxoethyl)-3-hydroxyindolin-2-one, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation of isatin derivatives with 4-aminophenyl-containing precursors. For example, Grignard reagents (e.g., 4-substituted phenylmagnesium bromides) react with isatin to form 3-hydroxyindolin-2-one scaffolds, followed by functionalization at the 2-oxoethyl position . Optimization involves adjusting reaction temperature (e.g., −78°C for Grignard addition), solvent polarity (THF or Et₂O), and purification via flash column chromatography to achieve yields >85% and purity >95% .

Q. How is X-ray crystallography utilized to determine the crystal structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is performed using a diffractometer (e.g., Bruker D8 Venture) at 90 K. Data refinement employs SHELX software to resolve hydrogen bonding and intermolecular interactions. Challenges include handling twinned crystals or low-resolution data, mitigated by iterative refinement cycles and validation tools like PLATON .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are discrepancies resolved?

- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Discrepancies between observed and theoretical data (e.g., unexpected splitting in NMR) are addressed by re-examining reaction intermediates, verifying solvent effects, or using 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

- Methodology : Hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) model frontier molecular orbitals (HOMO-LUMO) to assess electrophilic/nucleophilic sites. Thermodynamic properties (e.g., Gibbs free energy of reactions) are calculated to predict stability and reaction pathways. Validation involves comparing computed IR spectra with experimental data .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results?

- Methodology : When SC-XRD reveals a different tautomer than NMR (e.g., keto-enol equilibrium), researchers use variable-temperature NMR or pH-dependent studies to identify dominant forms. Computational chemistry tools (e.g., Gaussian) simulate tautomeric energies to reconcile discrepancies .

Q. How are in vitro antiproliferative or antiviral assays designed for this compound?

- Methodology : Cell-based assays (e.g., MTT for cytotoxicity) evaluate IC₅₀ values against cancer lines (e.g., HeLa) or HIV-1/2 strains. Dose-response curves are generated at concentrations of 0.1–100 μM. Positive controls (e.g., doxorubicin for antitumor assays) and enzyme-linked immunosorbent assays (ELISAs) validate target engagement .

Q. What approaches improve metabolic stability and solubility for pharmacological studies?

- Methodology : Prodrug derivatization (e.g., acetylation of the 4-aminophenyl group) enhances solubility. Metabolic stability is assessed via liver microsome assays (human/rat), monitoring degradation half-life (t₁/₂) using LC-MS. Structural modifications (e.g., introducing PEG chains) reduce hepatic clearance .

Q. How are structural analogs synthesized to explore structure-activity relationships (SAR)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.